5-Chloro-2-(trifluoromethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Chloro-2-(trifluoromethyl)phenol involves selective chlorination and fluorination reactions. For example, Gong and Kato (2003) described the preparation of para-(1-chloro-2,2,2-trifluoroethyl)phenols by selective α-chlorination of corresponding alcohols, which could be further utilized to synthesize β-trifluoromethyl-tyrosine and its derivatives (Gong & Kato, 2003). Another approach involves the synthesis of novel polyimides derived from fluorinated aromatic diamine monomers, showcasing the utility of similar structures in polymer chemistry (Yin et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds akin to 5-Chloro-2-(trifluoromethyl)phenol is characterized by the presence of trifluoromethyl groups and chlorophenol moieties, which contribute to their unique chemical and physical properties. For instance, the electrochemical reduction study of triclosan, a similar compound, provides insight into the electronic structures and reaction mechanisms of such chlorophenoxy phenols (Knust et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 5-Chloro-2-(trifluoromethyl)phenol derivatives includes nucleophilic substitution reactions, as demonstrated in the synthesis of β-trifluoromethyl-tyrosine (Gong & Kato, 2003). Additionally, Zhang, Zheng, and Hu (2006) highlighted the use of a related compound, 2-chloro-2,2-difluoroacetophenone, as a difluorocarbene reagent for the modification of phenol derivatives, showcasing its chemical versatility (Zhang, Zheng, & Hu, 2006).
Physical Properties Analysis
The physical properties of 5-Chloro-2-(trifluoromethyl)phenol and related compounds are significantly influenced by the trifluoromethyl and chlorophenol groups. These groups affect the solubility, thermal stability, and electronic properties of the compounds, as seen in the synthesis and characterization of novel fluorinated polyimides (Yin et al., 2005).
Chemical Properties Analysis
The chemical properties of 5-Chloro-2-(trifluoromethyl)phenol derivatives, such as their reactivity towards nucleophiles and their electrochemical reduction behavior, reflect their potential utility in various chemical transformations and applications. Studies like those conducted by Knust et al. (2010) provide valuable insights into the reductive cleavage mechanisms of aryl carbon-chlorine bonds in similar structures (Knust et al., 2010).
Scientific Research Applications
Chlorination and Oxidation Processes
Triclosan, a compound structurally related to 5-Chloro-2-(trifluoromethyl)phenol, undergoes reactions with free chlorine under water treatment conditions, leading to the formation of chlorophenoxyphenols, chlorophenols, and chloroform. The kinetics are pH-sensitive due to the speciation of triclosan and free chlorine, indicating a reaction between the ionized phenolate form of triclosan and hypochlorous acid (Rule, Ebbett, & Vikesland, 2005).
Electrochemical Reduction
The electrochemical reduction of triclosan in dimethylformamide involves the reductive cleavage of aryl carbon-chlorine bonds. This process is studied using cyclic voltammetry and controlled-potential electrolysis, providing insights into the reduction mechanism and the formation of intermediates like 5-chloro-2-phenoxyphenol and 2-phenoxyphenol (Knust et al., 2010).
Synthesis of β-Trifluoromethyl-Tyrosine
A novel synthesis approach for β-trifluoromethyl-tyrosine involves the nucleophilic replacement of para-(1-chloro-2,2,2-trifluoroethyl)phenols. This process provides a pathway to synthesize important derivatives efficiently (Gong & Kato, 2003).
Mitochondrial Dysfunction and Inflammasome Activation
Triclosan, when applied topically, can induce NLRP3 inflammasome activation and mitochondrial dysfunction. This compound's interaction with mitochondria suggests potential implications in immune responses and allergic diseases (Weatherly et al., 2020).
Facile Synthesis of Alkylated Phenols
The reaction of ortho- and para-(1-chloro-2,2,2-trifluoroethyl)phenols with sodium borohydride and Grignard reagents under mild conditions provides a straightforward method to produce 2,2,2-trifluoroethyl- or 1-trifluoromethylalkylphenols, indicating a versatile approach to synthesize phenol derivatives (Gong & Kato, 2002).
Oxidation by Manganese Oxides
The antibacterial agents triclosan and chlorophene are susceptible to oxidation by manganese oxides, leading to the formation of coupling and p-(hydro)quinone products. This reaction is significant in environmental contexts, where manganese oxides can facilitate the transformation of these agents in soils and sediments (Zhang & Huang, 2003).
Safety And Hazards
Future Directions
Researchers continue to explore the applications of 5-Chloro-2-(trifluoromethyl)phenol. Future studies may focus on its role in drug development, materials science, and environmental chemistry. Investigating its reactivity and potential novel uses remains an exciting avenue for scientific exploration .
properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHTCHBMKBRDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579571 | |
Record name | 5-Chloro-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethyl)phenol | |
CAS RN |
106877-35-4 | |
Record name | 5-Chloro-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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